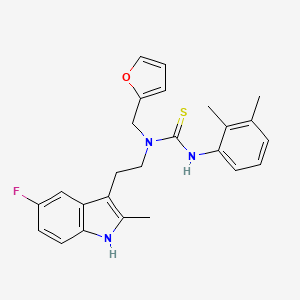

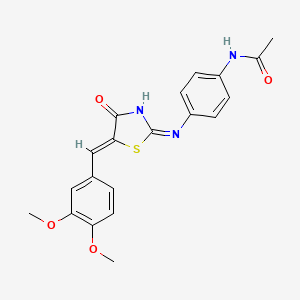

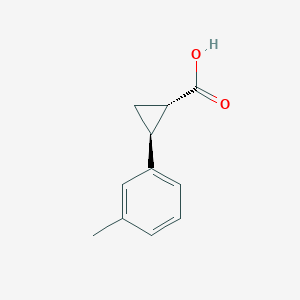

3-(2,3-dimethylphenyl)-1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(2,3-dimethylphenyl)-1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)thiourea" is a complex molecule that appears to be a derivative of thiourea with multiple substituents including a furan moiety, an indole group, and a dimethylphenyl group. Thiourea derivatives are known for their wide range of applications, including their use as catalysts, in pharmaceuticals, and in various organic reactions .

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of an amine with thiocarbonyl compounds. In the context of the provided papers, while the exact synthesis of the compound is not detailed, similar compounds have been synthesized through various methods. For instance, the synthesis of 1-benzoyl-3-furan-2-ylmethyl-thiourea involved elemental analyses, IR spectroscopy, NMR spectroscopy, and single-crystal X-ray diffraction analysis . Similarly, new thiourea organocatalysts were synthesized and tested for their stereoselective properties in Friedel–Crafts alkylation reactions . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thiourea derivatives is often characterized by spectroscopic methods such as IR, Raman, and NMR, as well as by single-crystal X-ray diffraction analysis. For example, the molecular structure, spectroscopic properties, and electronic spectra of 1-benzyl-3-(2-furoyl) thiourea were studied using density functional theory (DFT) methods, and the geometrical parameters were consistent with XRD studies . The crystal structure of 1-furoyl-3-[3-(trifluoromethyl)phenyl]thiourea showed that the thiourea core is roughly coplanar with the furan and benzene rings . These analyses could provide insights into the molecular structure of the compound .

Chemical Reactions Analysis

Thiourea derivatives participate in various chemical reactions, often as catalysts or intermediates. The photochromic properties of diarylethenes containing furan bridges, as mentioned in one of the papers, suggest that the furan moiety in the compound could potentially be involved in photochemical reactions . Additionally, the Friedel–Crafts alkylation reaction using thiourea organocatalysts indicates that the compound could be used in similar alkylation reactions to introduce indole moieties into other compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives can be deduced from their molecular structure and substituents. The presence of a furan ring in the compound suggests that it might display certain optical properties, such as fluorescence, as observed in other furan derivatives . The electron-withdrawing and electron-donating substituents on the aromatic rings can significantly affect the compound's reactivity and stability, as seen in the SAR studies of furanones . The HOMO-LUMO analysis and molecular electrostatic potential map of similar compounds provide information on charge transfer and molecular stability .

Scientific Research Applications

Decarboxylative Fluorination

The study by Yuan et al. (2017) discusses a transition-metal-free decarboxylative fluorination of electron-rich five-membered heteroaromatics, including furan and indole derivatives, with Selectfluor. This method is effective for synthesizing monomer fluorinated compounds, which could be relevant for the modification or synthesis of complex molecules like the queried compound for enhanced properties or reactivity (Yuan, Yao, & Tang, 2017).

Antiulcer Activity

Research by Felman et al. (1992) on novel 5-(2-ethenyl substituted)-3(2H)-furanones demonstrated potential antiulcer activities. Although not directly related, the structural component of furan in the queried compound suggests possible pharmacological exploration in similar therapeutic areas (Felman, Jirkovsky, Memoli, Borella, Wells, Russell, & Ward, 1992).

Organosilicon Synthesis of Isocyanates

A study by Lebedev et al. (2006) on the synthesis of isocyanates from furan and thiophene derivatives provides insights into chemical synthesis techniques that could be applicable for the manipulation or synthesis of compounds with similar structures to the queried compound (Lebedev, Lebedeva, Sheludyakov, Ovcharuk, Kovaleva, & Ustinova, 2006).

Expanded Calix[n]pyrroles

Nagarajan et al. (2001) synthesized meso-dialkylporphyrinogen-like mixed cyclic oligomers containing furans and thiophenes. These compounds, related by structural motifs to the queried compound, have implications for the development of new materials and chemical sensors (Nagarajan, Ka, & Lee, 2001).

Photochromic Properties

Krayushkin et al. (2001) explored the synthesis and photochromic properties of diarylethenes containing furan, indicating the potential of furan derivatives in the development of photoresponsive materials (Krayushkin, Ivanov, Martynkin, Lichitsky, Dudinov, & Uzhinov, 2001).

Dye-Sensitized Solar Cells

The study by Kim et al. (2011) on phenothiazine derivatives with furan linkers for dye-sensitized solar cells highlights the role of furan derivatives in enhancing solar energy conversion efficiency, suggesting potential applications for complex molecules with furan components (Kim, Kim, Sakong, Namgoong, Park, Ko, Lee, Lee, & Kim, 2011).

properties

IUPAC Name |

3-(2,3-dimethylphenyl)-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(furan-2-ylmethyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26FN3OS/c1-16-6-4-8-23(17(16)2)28-25(31)29(15-20-7-5-13-30-20)12-11-21-18(3)27-24-10-9-19(26)14-22(21)24/h4-10,13-14,27H,11-12,15H2,1-3H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBSRIZTZFNHLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=S)N(CCC2=C(NC3=C2C=C(C=C3)F)C)CC4=CC=CO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3-dimethylphenyl)-1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)thiourea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-(4-chlorophenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B2529138.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide](/img/structure/B2529143.png)

![Naphthalen-2-yl 2-[(4-bromobenzenesulfonyl)oxy]benzoate](/img/structure/B2529144.png)

![Ethyl 4-((4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2529148.png)

![3,4-difluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2529150.png)

![Methyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2529151.png)